An In-depth Technical Guide to the De Novo Synthesis of 2H-Imidazo[4,5-E]benzothiadiazole
An In-depth Technical Guide to the De Novo Synthesis of 2H-Imidazo[4,5-E]benzothiadiazole
An In-depth Technical Guide to the De Novo Synthesis of 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of proposed de novo synthetic pathways for the novel heterocyclic core, 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole. While direct, established routes for this specific scaffold are not extensively documented, this paper outlines logical, field-proven strategies derived from established methodologies for constructing fused imidazole systems. The core approach focuses on the synthesis of a key diamine precursor, followed by classical imidazole ring-closure reactions.
Strategic Overview: Building from a Benzothiadiazole Core
The most chemically sound and versatile approach to the target scaffold involves a convergent synthesis. The strategy hinges on first constructing the 2,1,3-benzothiadiazole ring system and then introducing the requisite ortho-diamine functionality. This key intermediate, 4,5-diamino-2,1,3-benzothiadiazole, serves as the direct precursor for the final imidazole ring annulation. This multi-step pathway allows for modularity and is grounded in well-understood, high-yielding transformations.
Caption: Overall synthetic strategy for 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole.
Part 1: Synthesis of the Key Precursor: 4,5-Diamino-2,1,3-benzothiadiazole
The success of this entire synthetic endeavor rests upon the efficient preparation of the ortho-diamine precursor. This is accomplished through a multi-step sequence starting from the commercially available 2,1,3-benzothiadiazole.
Step 1.1: Mononitration of 2,1,3-Benzothiadiazole
The initial step involves the electrophilic nitration of the benzothiadiazole core. The electron-withdrawing nature of the thiadiazole ring directs nitration to the 4-position.
Expert Insight: A sulfonitric mixture (a combination of concentrated sulfuric and nitric acids) is the standard reagent for this transformation. The sulfuric acid acts to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivated nature of the aromatic ring.[2]
Experimental Protocol: Synthesis of 4-Nitro-2,1,3-benzothiadiazole
-
In a round-bottom flask, combine concentrated sulfuric acid (98%) and nitric acid (70%) in a 3:1 ratio (v/v) and cool the mixture in an ice or nitrogen bath.[2]
-
To the cold sulfonitric mixture, slowly and portion-wise add 2,1,3-benzothiadiazole (1.0 eq). The reaction is exothermic and the temperature should be carefully controlled.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a cold aqueous solution of sodium hydroxide (e.g., 20% w/v) until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product, 4-nitro-2,1,3-benzothiadiazole, is typically a light yellow solid.[4]
Step 1.2: Introduction of the Second Nitrogen Functionality
With the 4-position occupied by a nitro group, a second functional group must be introduced at the 5-position. This is the most challenging step. A direct second nitration would likely be difficult due to the deactivating nature of the existing ring system and nitro group. A more plausible route involves the initial reduction of the nitro group to an amine, which is a strongly activating group, followed by nitration and a final reduction.
Experimental Protocol: Synthesis of 4,5-Diamino-2,1,3-benzothiadiazole
-
Reduction to 4-Amino-2,1,3-benzothiadiazole:
-
Suspend 4-nitro-2,1,3-benzothiadiazole (1.0 eq) in ethanol.[2]
-
Add iron powder (or other reducing agents like SnCl₂/HCl or catalytic hydrogenation) and a small amount of ammonium chloride or acid to initiate the reaction.[2][5]
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, filter the hot reaction mixture through celite to remove iron salts and concentrate the filtrate to obtain 4-amino-2,1,3-benzothiadiazole.[2]
-
-
Nitration of 4-Amino-2,1,3-benzothiadiazole:
-
Protect the amino group as an acetamide to moderate its activating effect and prevent oxidation. React the amine with acetic anhydride.
-
Perform nitration on the N-(2,1,3-benzothiadiazol-4-yl)acetamide using a milder nitrating agent (e.g., nitric acid in acetic acid) to install a nitro group at the 5-position.
-
Deprotect the acetamide under acidic or basic conditions.
-
-
Final Reduction:
-
Reduce the resulting 4-amino-5-nitro-2,1,3-benzothiadiazole using established methods (e.g., Fe/HCl, SnCl₂/HCl, or NaBH₄ with a catalyst) to yield the final key precursor, 4,5-diamino-2,1,3-benzothiadiazole.[6]
-
Part 2: De Novo Synthesis of the Fused Imidazole Ring
With the 4,5-diamino-2,1,3-benzothiadiazole in hand, the final imidazole ring can be constructed through several reliable methods. The choice of method dictates the substituent at the 2-position of the final imidazole ring (C2).
Method A: Cyclization with Formic Acid (for C2-Unsubstituted Product)
This is the most direct method to synthesize the parent 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole. The reaction proceeds by formylation of one amino group, followed by acid-catalyzed cyclization and dehydration.[7]
Experimental Protocol:
-
Place 4,5-diamino-2,1,3-benzothiadiazole (1.0 eq) in a round-bottom flask.
-
Add an excess of 90% formic acid (approx. 10 eq).[7]
-
Heat the mixture on a water bath at 100°C for 2-3 hours.[7]
-
After cooling, carefully neutralize the mixture with a 10% sodium hydroxide solution until alkaline.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Method B: The Phillips-Ladenburg Reaction with Carboxylic Acids (for C2-Substituted Products)
This classical method allows for the introduction of various alkyl or aryl substituents at the C2 position by condensing the diamine with a corresponding carboxylic acid under acidic conditions.[3][8][9]
Causality: The reaction requires high temperatures and acidic conditions (often polyphosphoric acid or 4N HCl) to drive the condensation and subsequent dehydrative cyclization. The initial step is the formation of an amide between one of the amino groups and the carboxylic acid, which then undergoes an intramolecular attack by the second amino group.[8]
Caption: Mechanism of the Phillips-Ladenburg Reaction.
Experimental Protocol:
-
In a reaction vessel, combine 4,5-diamino-2,1,3-benzothiadiazole (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Add polyphosphoric acid (PPA) or 4N hydrochloric acid to the mixture.
-
Heat the reaction mixture to 120-150°C for 4-6 hours, monitoring by TLC.
-
Cool the reaction and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the crude product.
-
Filter the solid, wash with water, and purify by column chromatography or recrystallization.
Method C: Weidenhagen-Type Reaction with Aldehydes (for C2-Substituted Products)
An alternative to the Phillips-Ladenburg reaction, this method uses aldehydes to furnish C2-substituted imidazoles. The reaction typically involves the condensation of the diamine with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization.[10][11]
Expert Insight: This reaction often requires an oxidizing agent to facilitate the final aromatization step from the dihydro-intermediate to the fully aromatic imidazole ring. Common oxidants include air (oxygen), copper(II) salts, or other mild oxidizing agents.[10] Using a promoter like chlorotrimethylsilane (TMSCl) in DMF can also facilitate the reaction.[10]
Experimental Protocol:
-
Dissolve 4,5-diamino-2,1,3-benzothiadiazole (1.0 eq) and the desired aldehyde (1.0 eq) in a solvent such as ethanol or DMF.
-
Add a catalyst/oxidant, such as a catalytic amount of Cu(OAc)₂ or simply allow the reaction to proceed exposed to air.
-
Reflux the mixture for several hours until TLC analysis indicates completion.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified directly by column chromatography or by precipitation upon addition of water, followed by filtration and washing.
Data Summary
The selection of the appropriate synthetic method depends on the desired substitution at the C2 position of the imidazole ring.
| Method Name | Reagent | C2-Substituent | Typical Conditions | Advantages & Considerations |
| Formic Acid Cyclization | Formic Acid | H (Unsubstituted) | 100°C, neat | Simple, direct route to the parent heterocycle.[7] |
| Phillips-Ladenburg | Carboxylic Acid (R-COOH) | R (Alkyl, Aryl) | High temp (120-150°C), strong acid (PPA, HCl) | Wide variety of carboxylic acids available; harsh conditions may not be suitable for sensitive substrates.[3][9] |
| Weidenhagen-Type | Aldehyde (R-CHO) | R (Alkyl, Aryl) | Reflux in EtOH or DMF, often requires an oxidant | Milder conditions than Phillips-Ladenburg; requires an oxidative step for aromatization.[10] |
Conclusion
The de novo synthesis of 2H-Imidazo[4,5-E][1][2][3]benzothiadiazole, while not explicitly detailed in current literature, is highly feasible through the strategic construction of a 4,5-diamino-2,1,3-benzothiadiazole precursor. This key intermediate opens the door to several classical and reliable imidazole annulation methodologies, including cyclization with formic acid, the Phillips-Ladenburg reaction with carboxylic acids, and Weidenhagen-type reactions with aldehydes. These pathways provide robust and versatile access to both the parent heterocyclic system and its C2-substituted derivatives, offering a solid foundation for further exploration in medicinal chemistry and materials science.
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T. S. Sukhikh, D. A. Bashirov, S. Shuvaev, V. Y. Komarov, N. V. Kuratieva, S. N. Konchenko, E. Benassi, 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices, Chemosensors, 2024 , 12(8), 156. [Link]
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A. A. Al-Amiery, Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4, Journal of Synthetic Chemistry, 2024 , 3(2), 110-120. [Link]
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V. Stoeck, W. Schunack, [Imidazole syntheses. 8. N-Substituted imidazoles according to Weidenhagen], Archiv der Pharmazie, 1976 , 309(5), 421-425. [Link]
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